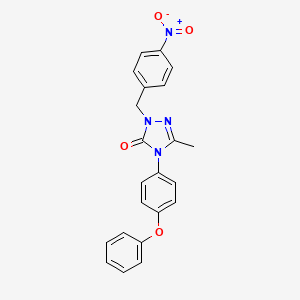

5-methyl-2-(4-nitrobenzyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

説明

5-Methyl-2-(4-nitrobenzyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by three key substituents:

- Position 5: A methyl group, enhancing steric bulk and hydrophobicity.

- Position 2: A 4-nitrobenzyl group, introducing strong electron-withdrawing properties.

Triazolones are heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective, antimicrobial, and anti-inflammatory effects . The nitro and phenoxy substituents in this compound suggest unique electronic and steric profiles, which may influence its pharmacokinetic and pharmacodynamic properties.

特性

IUPAC Name |

5-methyl-2-[(4-nitrophenyl)methyl]-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-16-23-24(15-17-7-9-19(10-8-17)26(28)29)22(27)25(16)18-11-13-21(14-12-18)30-20-5-3-2-4-6-20/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLIRQVXVBETBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 365.39 g/mol

The presence of the triazole ring and various substituents suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds within the triazole class have demonstrated efficacy against various pathogens, including bacteria and fungi. The 5-methyl-2-(4-nitrobenzyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is hypothesized to possess comparable antimicrobial properties due to its structural similarities with other active triazoles.

Anti-inflammatory Effects

Some studies have reported that triazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions like arthritis and other inflammatory diseases. The potential for 5-methyl-2-(4-nitrobenzyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one to exhibit such effects warrants further investigation.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies on related triazoles suggest that they undergo significant metabolic transformations, including:

- Reduction

- N-acetylation

- N-dealkylation

These metabolic pathways can influence the bioavailability and efficacy of the compound in vivo. Research involving similar compounds has utilized techniques such as High Performance Liquid Chromatography (HPLC) to analyze plasma samples post-administration in animal models.

Study 1: In Vivo Metabolism

A study investigated the in vivo metabolism of a closely related triazole derivative in rats. The compound was administered intraperitoneally at a dose of 40 mg/kg. Blood samples were collected at various time intervals to assess metabolic products via HPLC. Key findings included the identification of several metabolites indicative of reduction and acetylation pathways .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of substituted triazoles against Candida species and other pathogens. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that 5-methyl-2-(4-nitrobenzyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one could similarly affect fungal growth .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : The 4-nitrobenzyl group in the target compound may enhance stability and electrophilicity compared to analogs with methoxy (e.g., ) or heptyloxy (e.g., ) substituents.

- Aromatic Substituents: The 4-phenoxyphenyl group in the target compound shares structural similarity with W112’s heptyloxyphenyl group, but the absence of a long alkyl chain may reduce membrane permeability .

- Antimicrobial vs. Neuroprotective Activity : While the target compound lacks direct activity data, analogs with phenylpropenylidene or triazolylmethyl groups exhibit antimicrobial effects, suggesting that nitrobenzyl substitution may redirect bioactivity toward different targets .

Physicochemical Properties

Substituents significantly influence solubility, logP, and bioavailability:

- Phenoxyphenyl vs. Fluorophenyl: The phenoxyphenyl group increases molecular weight and aromatic surface area, which may enhance binding to hydrophobic pockets in proteins compared to fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。